

Application Notes: Generating Cbl-b Knockout Cell Lines Using CRISPR/Cas9

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Compound of Interest

Compound Name: CBLB 612

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Introduction

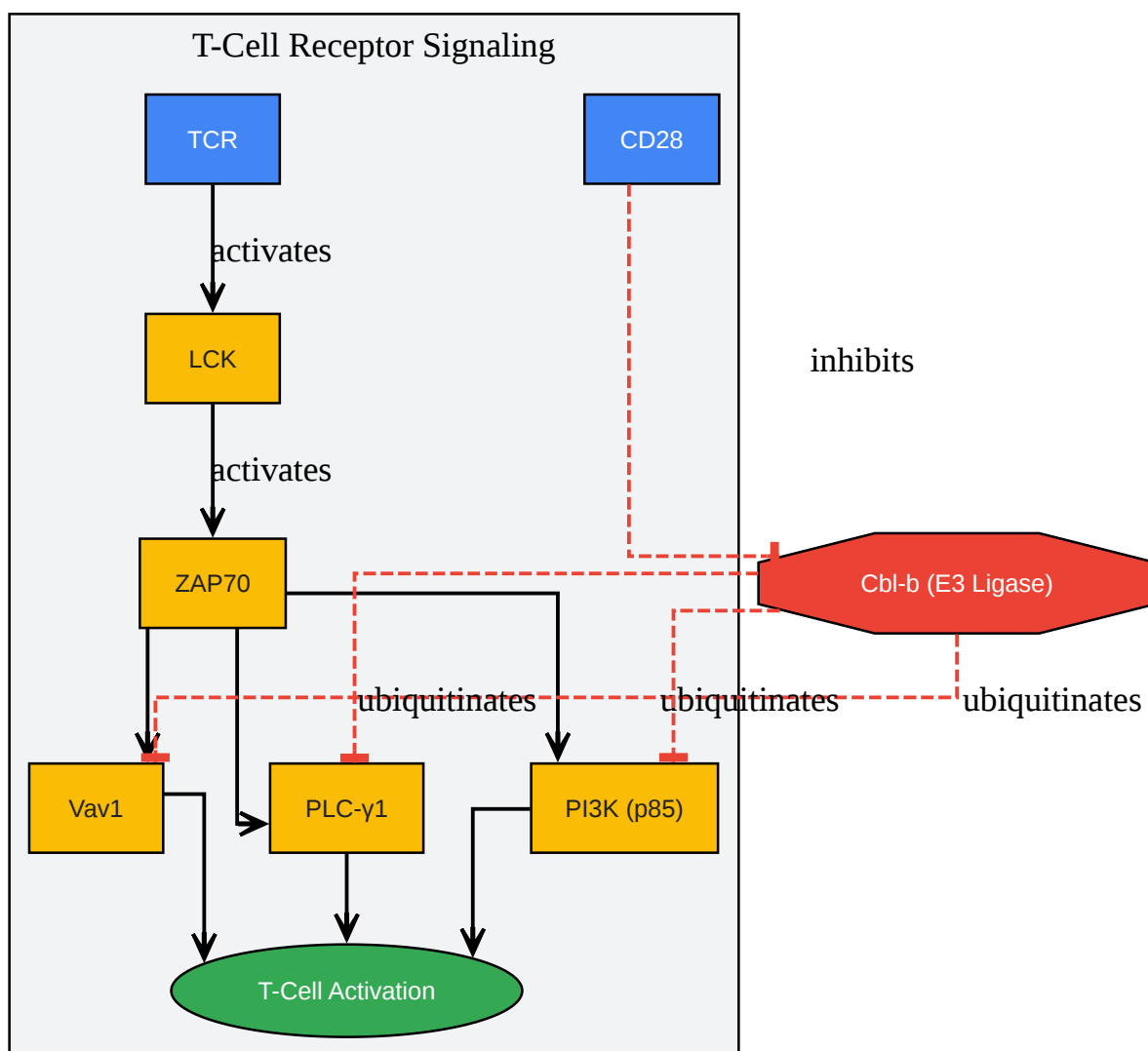
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a crucial intracellular immune checkpoint, negatively regulating the activation of various immune cells, particularly T lymphocytes and NK cells.[1][2] By establishing the activation threshold for these immune cells, Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[2][3] However, in the context of oncology, this regulation can hinder effective anti-tumor immune responses.[2] The knockout or inhibition of Cbl-b has been demonstrated to lower the T-cell activation threshold, rendering them resistant to suppression and enhancing their cytotoxic capabilities.[2][4] This makes Cbl-b a promising therapeutic target for augmenting cancer immunotherapy.[5][6]

The CRISPR/Cas9 system offers a potent and precise tool for knocking out the CBLB gene, enabling in-depth functional studies of its role in immune regulation.[2][4] These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of Cbl-b, methods for validation, and an overview of functional assays to characterize the resulting phenotype.

Cbl-b Signaling Pathway

Cbl-b is a key negative regulator in immune cell signaling pathways.[3] It primarily targets proteins for ubiquitination, leading to their degradation or altered function.[3] In T-cells, Cbl-b attenuates intracellular signaling cascades initiated by T-cell receptor (TCR) engagement, thereby preventing excessive activation.[1][3] Key substrates of Cbl-b include Vav1, PLC- γ 1,

and the p85 subunit of PI3K.[2] By ubiquitinating these signaling intermediates, Cbl-b dampens T-cell activation.[2]

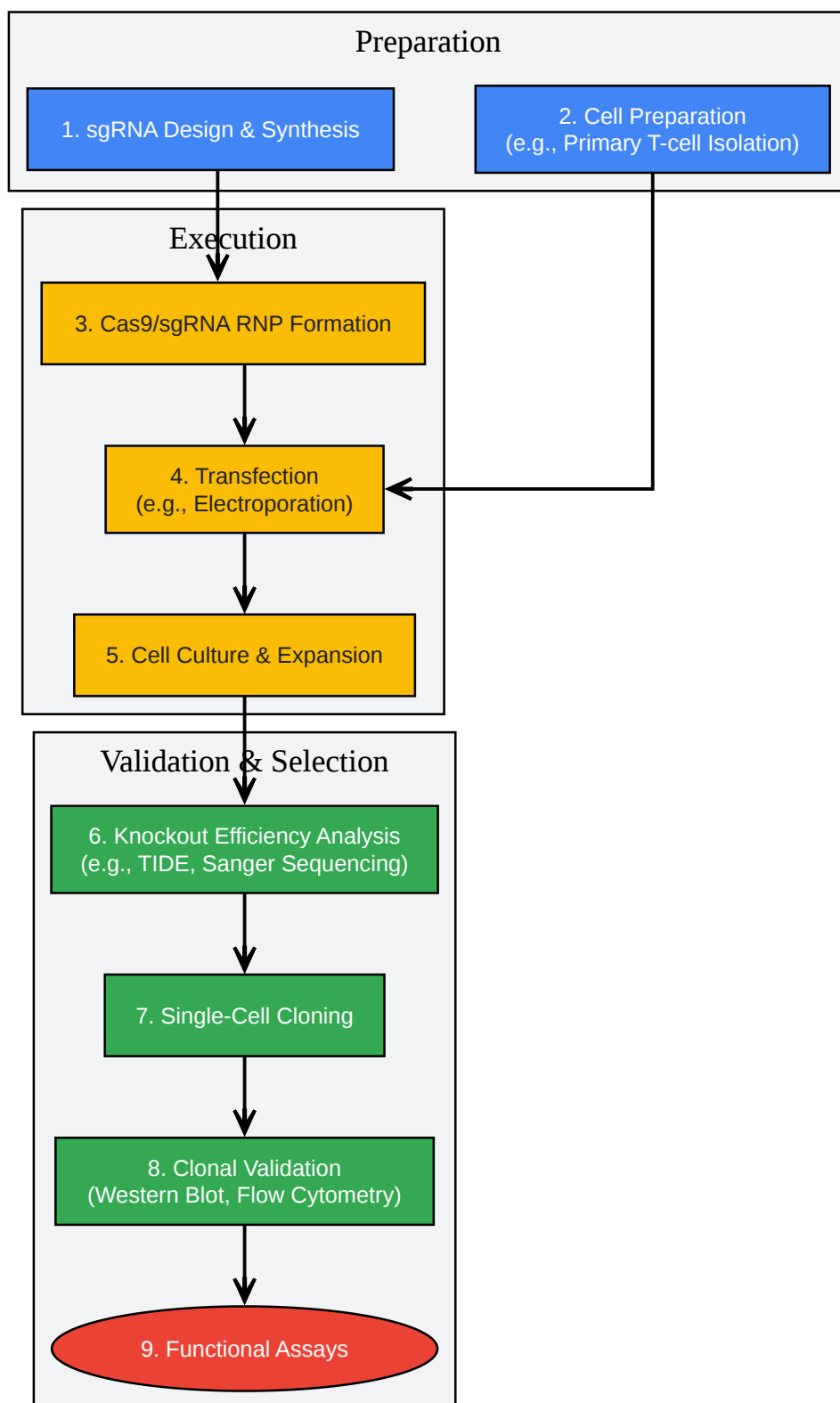


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A simplified diagram of the Cbl-b signaling pathway in T-cell activation.

Experimental Workflow for Generating Cbl-b Knockout Cell Lines

The generation of Cbl-b knockout cell lines using CRISPR/Cas9 involves a systematic workflow from guide RNA design to clonal selection and validation.



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A general experimental workflow for CRISPR/Cas9-mediated Cbl-b knockout.

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell type and delivery method. The following table summarizes representative data for Cbl-b knockout efficiency.

Cell Type	Delivery Method	Gene Editing Efficiency	Reference
Placenta-derived CD34+ hematopoietic stem cells	Transfection with Cas9 mRNA and CBLB gRNA	85% (days 12-14)	[7] [8]
Placenta-derived CD34+ hematopoietic stem cells	Transfection with Cas9 mRNA and CBLB gRNA	94% (days 34-35)	[7] [8]

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis

- **Design:** Utilize online CRISPR design tools (e.g., from the Zhang lab at MIT) to design at least two to three sgRNAs targeting an early exon of the CBLB gene.[\[4\]](#)[\[9\]](#) Select sgRNAs with high on-target scores and minimal predicted off-target effects.[\[4\]](#) Ensure the target sequence is upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).[\[4\]](#)
- **Synthesis:** Commercially synthesize the designed sgRNAs.[\[4\]](#) For enhanced stability, it is recommended to use chemically modified synthetic sgRNAs, such as those with 2'-O-methyl and phosphorothioate modifications at the 5' and 3' ends.[\[9\]](#)
- **Reconstitution:** Resuspend the lyophilized sgRNAs in RNase-free buffer to a suitable stock concentration (e.g., 100 μ M).[\[4\]](#)

Protocol 2: CRISPR/Cas9 RNP Delivery into Primary T-Cells via Electroporation

This protocol is adapted for the electroporation of CRISPR/Cas9 ribonucleoproteins (RNPs) into primary T-cells, a method known for high efficiency and reduced off-target effects.[4]

- Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit as per the manufacturer's instructions.[2]
- RNP Complex Formation: Prepare the RNP complex by combining Cas9 protein and sgRNA at a 1:1 molar ratio.[2] For instance, for 2×10^5 cells, mix approximately 1.5 μg of Cas9 protein with 0.5 μg of sgRNA.[2]
- Electroporation:
 - Wash the isolated T-cells and resuspend them in an appropriate electroporation buffer.[4]
 - Add the pre-formed RNP complexes to the cell suspension.
 - Electroporate the cells using a pre-optimized program (e.g., 1600 V, 10 ms, 3 pulses).[4] Note that optimization of electroporation parameters may be necessary for different cell types and equipment.[4]
- Post-Electroporation Culture: Immediately transfer the electroporated cells into a pre-warmed complete T-cell expansion medium, which may be supplemented with IL-2.[4] Culture the cells at 37°C and 5% CO₂ for at least 48-72 hours to allow for gene editing and protein turnover.[4]

Protocol 3: Validation of Cbl-b Knockout

- Genomic DNA Analysis:
 - TIDE (Tracking of Indels by Decomposition) Analysis: After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA. Amplify the target region by PCR and analyze the products by Sanger sequencing. The resulting chromatograms can be analyzed using the TIDE web tool to quantify the percentage of insertions and deletions (indels).[7]
- Protein Level Validation:

- Western Blot: Lyse a sufficient number of cells (from both the knockout and control groups) in RIPA buffer supplemented with protease inhibitors.[2] Determine the protein concentration using a BCA assay. Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[2] Probe the membrane with a primary antibody specific for Cbl-b and a loading control antibody (e.g., β -actin or GAPDH).[2][8] Visualize the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.[2] A significant reduction or complete absence of the Cbl-b band in the edited sample confirms a successful knockout.[2][7]
- Flow Cytometry: If a reliable antibody for intracellular Cbl-b staining is available, this method can be used to quantify the percentage of Cbl-b negative cells within the population.[4]

Protocol 4: Single-Cell Cloning

- Limiting Dilution: Following confirmation of high editing efficiency in the bulk population, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual cell clones.
- Clonal Expansion: Expand the single-cell-derived colonies.
- Screening: Screen the expanded clones for the desired biallelic knockout using genomic DNA sequencing and Western blot analysis as described in Protocol 3.

Protocol 5: Functional Assays for Cbl-b Knockout Cells

- Cytotoxicity Assay: Co-culture the Cbl-b knockout and control effector cells (e.g., T-cells or NK cells) with a relevant cancer cell line (target cells) at various effector-to-target ratios.[2][6] After a 4-16 hour incubation, measure target cell lysis using a chromium-51 release assay or a non-radioactive alternative like a lactate dehydrogenase (LDH) release assay.[2]
- Cytokine Production Assay: Stimulate the Cbl-b knockout and control cells and measure the production of key cytokines such as IFN- γ and IL-2 using ELISA or flow cytometry. An increase in cytokine production in the knockout cells is expected.

Conclusion

CRISPR/Cas9-mediated knockout of Cbl-b is a valuable technique for investigating immune regulation and developing novel immunotherapies.[2] By ablating this key negative regulator, the therapeutic potential of immune cells can be enhanced, making them more effective at recognizing and eliminating cancer cells.[2][4] The protocols and information provided here offer a comprehensive guide for researchers and drug development professionals working to explore the functional consequences of Cbl-b deletion.

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